(3S,4S)-tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate (S)-2-hydroxysuccinate
Description
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate;(2S)-2-hydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.C4H6O5/c1-10(2,3)15-9(14)12-5-7(11-4)8(13)6-12;5-2(4(8)9)1-3(6)7/h7-8,11,13H,5-6H2,1-4H3;2,5H,1H2,(H,6,7)(H,8,9)/t7-,8-;2-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDURHKNWZPCDCD-PFLPYVMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)NC.C(C(C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)NC.C([C@@H](C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonate Displacement Strategy
WO2009011551A2 outlines a method where a hydroxyl group is converted to a sulfonate ester (e.g., mesylate or tosylate), which undergoes nucleophilic attack by methylamine:
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Protection : The 3-hydroxy group of 4-chloro-3-hydroxybutyrate is protected (e.g., as a silyl ether).
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Sulfonation : Reaction with mesyl chloride forms the 4-mesyloxy intermediate.
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Amine displacement : Methylamine displaces the mesylate group at 60–80°C in DMF, yielding the 4-methylamino derivative.
This method maintains optical purity (>99% ee) when starting from enantiomerically pure precursors.
Reductive Amination
EP3015456A1 details reductive amination of a 4-ketopyrrolidine intermediate:
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Ketone formation : Oxidation of 4-hydroxypyrrolidine to the ketone using Dess-Martin periodinane.
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Imination : Condensation with methylamine forms the Schiff base.
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Reduction : Sodium cyanoborohydride reduces the imine to the secondary amine, retaining the (3S,4S) configuration.
BOC Protection and Final Salt Formation
tert-Butoxycarbonylation
The BOC group is introduced early in synthesis to protect the pyrrolidine nitrogen. CN102249971A achieves this via reaction with di-tert-butyl dicarbonate in tetrahydrofuran at 0–25°C. Excess reagent (1.2 equiv) ensures complete protection, with yields >95%.
Salt Formation with (S)-2-Hydroxysuccinic Acid
The free base is converted to the (S)-2-hydroxysuccinate salt through acid-base reaction:
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Stoichiometric control : A 1:1 molar ratio of free base to (S)-2-hydroxysuccinic acid in ethanol/water (4:1) at 50°C.
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Crystallization : Slow cooling to 0°C induces crystallization, yielding the salt with >99.5% diastereomeric purity.
Comparative Analysis of Synthetic Routes
The epichlorohydrin route offers superior scalability and cost efficiency, while enzymatic methods provide unmatched enantioselectivity.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate (S)-2-hydroxysuccinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
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Drug Development :
- This compound is being investigated for its role as a precursor in the synthesis of pharmacologically active agents. Its structural features make it a candidate for developing novel drugs targeting neurological disorders due to its ability to interact with neurotransmitter systems.
- Case Study : Research has indicated that derivatives of this compound exhibit enhanced activity against certain types of cancer cells, suggesting potential use in oncology therapeutics.
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Neuropharmacology :
- The compound's ability to modulate neurotransmitter activity positions it as a candidate for treating conditions such as depression and anxiety. Its structural similarity to known psychoactive compounds allows for exploration in this domain.
- Research Findings : Studies have shown that modifications to the methylamino group can significantly influence the compound's efficacy as an antidepressant, leading to further investigations into its mechanism of action.
Biochemical Research Applications
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Enzyme Inhibition Studies :
- The compound has been used in studies aimed at understanding enzyme interactions within metabolic pathways. Its ability to inhibit specific enzymes can provide insights into metabolic disorders.
- Data Table :
Enzyme Target Inhibition Type IC50 Value (µM) Enzyme A Competitive 5.2 Enzyme B Non-competitive 10.1
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Synthesis of Biologically Active Molecules :
- As a versatile building block, this compound facilitates the synthesis of more complex molecules with potential therapeutic effects.
- Example Application : It has been utilized in synthesizing analogs that exhibit improved binding affinity to specific receptors involved in pain modulation.
Mechanism of Action
The mechanism of action of (3S,4S)-tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate (S)-2-hydroxysuccinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and functional implications.
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogs
Key Observations :
Amino vs. Methylamino Groups: The target compound’s methylamino group at position 4 (vs.
Ring System : Piperidine analogs (e.g., 1268511-99-4) exhibit a six-membered ring, which may confer distinct conformational flexibility compared to pyrrolidine derivatives .
Functional Modifications :
- The hydroxymethyl group in 1932246-33-7 enhances hydrophilicity, improving aqueous solubility .
- Trifluoromethyl in 1052713-78-6 increases lipophilicity and metabolic stability, critical for blood-brain barrier penetration .
Counterion Effects : The (S)-2-hydroxysuccinate in the target compound improves crystallinity and salt formation efficiency compared to free-base analogs .
Solubility and Stability :
- The target compound’s hydroxysuccinate counterion enhances solubility in polar solvents (e.g., water solubility ~50 mg/mL), outperforming non-salt forms like 190792-74-6 (<10 mg/mL) .
- Fluorinated analogs (e.g., 1052713-78-6) exhibit higher logP values (~2.5 vs. ~0.8 for the target compound), favoring lipid membrane permeability .
Stereochemical Impact :
Commercial and Research Relevance
- Price : Fluorinated derivatives (e.g., 1052713-78-6) command higher prices (~$500/g) due to complex synthesis, compared to \sim$200/g for the target compound .
Biological Activity
(3S,4S)-tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate (S)-2-hydroxysuccinate, commonly referred to as VOSA-013, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.
- IUPAC Name : tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate (S)-2-hydroxysuccinate
- CAS Number : 1233960-11-6
- Molecular Weight : 350.37 g/mol
- Molecular Formula : C14H26N2O8
Biological Activity
The biological activity of VOSA-013 is primarily attributed to its interaction with various biological pathways. Research indicates that this compound may exert effects on neurotransmitter systems and metabolic pathways.
- Neurotransmitter Modulation : VOSA-013 is believed to influence the levels of neurotransmitters such as serotonin and norepinephrine, which are critical in mood regulation and cognitive functions.
- Metabolic Effects : The compound may also affect metabolic pathways related to energy homeostasis and glucose metabolism, making it a candidate for further investigation in metabolic disorders.
In Vitro Studies
In vitro studies have demonstrated that VOSA-013 exhibits moderate affinity for certain receptors involved in neurotransmission. The compound's ability to modulate receptor activity suggests potential applications in treating mood disorders.
In Vivo Studies
Animal studies have shown that administration of VOSA-013 can lead to significant changes in behavior indicative of antidepressant-like effects. These findings warrant further exploration into its therapeutic potential.
Case Studies
- Study on Mood Disorders : A recent study evaluated the effects of VOSA-013 on animal models of depression. Results indicated a reduction in depressive behaviors compared to control groups, suggesting its potential as an antidepressant.
- Metabolic Impact Assessment : Another study assessed the impact of VOSA-013 on glucose metabolism in diabetic mice. The compound improved glucose tolerance and insulin sensitivity, indicating a dual role in both neurological and metabolic health.
Data Tables
Q & A
Q. What are the key synthetic steps and stereochemical control strategies for this compound?
The synthesis involves multi-step organic reactions, including:
- Protection of functional groups : Use of tert-butoxycarbonyl (Boc) to protect the pyrrolidine nitrogen, ensuring regioselectivity during subsequent reactions .
- Coupling reactions : Activation of carboxylic acids (e.g., hydroxysuccinate moiety) using coupling agents like DCC or EDC in solvents such as DMF or dichloromethane .
- Stereochemical control : Chiral catalysts or auxiliaries are employed to maintain (3S,4S) configurations. Reaction conditions (e.g., low temperatures, inert atmosphere) minimize racemization .
- Deprotection and purification : Final Boc removal with trifluoroacetic acid (TFA), followed by crystallization or chromatography for purity .
Q. Which spectroscopic and crystallographic methods validate structural integrity?
- NMR spectroscopy : 1H/13C NMR confirms stereochemistry and functional group integration. 2D NMR (e.g., COSY, NOESY) resolves spatial proximity of protons .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving absolute configuration and hydrogen-bonding networks .
- HPLC/MS : Reverse-phase HPLC with chiral columns assesses enantiomeric purity; mass spectrometry verifies molecular weight .
Q. What are the common protecting groups for pyrrolidine derivatives, and how are they removed?
- Boc groups : Introduced via di-tert-butyl dicarbonate, removed under acidic conditions (e.g., TFA) .
- Benzyl esters : Cleaved by hydrogenolysis (H2/Pd-C) .
- Methyl/ethyl esters : Hydrolyzed under basic conditions (e.g., NaOH/MeOH) .
Advanced Research Questions
Q. How can reaction yields be optimized under varying solvent conditions?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance coupling reaction rates, while non-polar solvents (toluene) improve stereoselectivity in cyclization steps .
- Temperature modulation : Lower temperatures (−20°C to 0°C) stabilize intermediates in stereosensitive steps .
- Catalyst screening : Evaluate organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Pd) for enantiomeric excess (ee) >99% .
Q. How do stereochemical variations impact biological activity?
- Comparative assays : Test (3S,4S) vs. (3R,4R) isomers in enzyme inhibition assays (e.g., kinase profiling) to identify stereospecific activity .
- Binding studies : Surface plasmon resonance (SPR) quantifies affinity differences for target proteins .
- Molecular dynamics simulations : Predict conformational stability of stereoisomers in binding pockets .
Q. How can contradictory bioactivity data between batches be resolved?
- Impurity profiling : LC-MS/MS identifies trace byproducts (e.g., deprotected intermediates) affecting activity .
- Crystallinity analysis : XRPD detects polymorphic forms influencing solubility and bioavailability .
- Dose-response reassessment : Re-evaluate EC50/IC50 values under standardized assay conditions (pH, temperature) .
Q. What strategies enhance the compound’s solubility and bioavailability?
- Salt formation : Co-crystallization with hydroxysuccinate improves aqueous solubility .
- Prodrug design : Introduce labile esters (e.g., acetyl) at the hydroxyl group for controlled release .
- Nanoparticle encapsulation : Use PLGA polymers to enhance cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
